5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C21H28ClNO. It is a derivative of quinolin-8-ol, where the hydrogens at positions 5 and 7 are replaced by chlorine and a tetramethyloct-1-en-3-yl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Alkylation: The tetramethyloct-1-en-3-yl group is introduced at the 7-position through an alkylation reaction. This step involves the use of a suitable alkylating agent under basic conditions, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar structure with iodine instead of the tetramethyloct-1-en-3-yl group.
Uniqueness
5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is unique due to the presence of the bulky tetramethyloct-1-en-3-yl group, which may enhance its lipophilicity and ability to interact with lipid membranes
Properties
CAS No. |
60877-70-5 |
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Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H28ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h7-11,14,24H,1,12-13H2,2-6H3 |
InChI Key |
WBYMIQPCMBYOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C=C)C1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
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